BAY u9773 is a synthetic leukotriene analogue developed by Bayer Pharmaceuticals. Initially characterized as a dual antagonist for both cysteinyl leukotriene receptor 1 (CysLT1) and CysLT2, further research has identified it as a partial agonist at the CysLT2 receptor. This dual nature makes it a valuable tool in dissecting the roles of CysLT receptors in various physiological and pathological processes. Its main application lies in elucidating the function and signaling pathways of CysLT2 receptors, especially in comparison to CysLT1 receptors.
BAY u9773 acts as a competitive antagonist at the CysLT1 receptor, effectively blocking the binding site for cysteinyl leukotrienes like LTD4. Conversely, it acts as a partial agonist at the CysLT2 receptor. While it binds to CysLT2, it only partially activates downstream signaling pathways compared to full agonists like LTD4. This distinctive characteristic allows researchers to differentiate between the effects mediated by CysLT1 and CysLT2 receptors. For instance, in human pulmonary veins, BAY u9773 effectively blocks cysteinyl leukotriene-induced contractions, suggesting a predominant role for CysLT2 in this response.
Smooth Muscle Contraction: BAY u9773 is instrumental in distinguishing between CysLT1 and CysLT2 receptor involvement in smooth muscle contraction. For example, it helped identify the predominance of CysLT2 receptors in human pulmonary vein contraction, in contrast to the CysLT1-mediated contraction in human airways. It also played a role in demonstrating the involvement of CysLT2 in LTD4-induced contractions in sheep trachealis muscle.
Vascular Permeability: BAY u9773 elucidated the role of CysLT2R in mediating vascular permeability, specifically via transendothelial vesicle transport. This was observed in mice with endothelium-specific overexpression of human CysLT2R, where BAY u9773 successfully blocked the increased myocardial infarction damage.
Calcium Mobilization: BAY u9773, as a partial agonist, induces calcium transients in cells expressing CysLT2 receptors. This characteristic was observed in various cell types, including human umbilical vein endothelial cells (HUVECs) and neonatal rat cardiomyocytes.
Gene Expression: Studies using BAY u9773 revealed that activation of CysLT2 receptors can modulate gene expression. For instance, in HUVECs, proinflammatory stimuli downregulated CysLT2 mRNA expression. Additionally, in a mouse model of myocardial ischemia-reperfusion injury, BAY u9773 blocked the increased expression of proinflammatory genes (Egr-1, VCAM-1, and ICAM) associated with CysLT2R overexpression.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6